molecular formula C21H30Si2 B14584420 {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane CAS No. 61211-94-7

{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane

Cat. No.: B14584420
CAS No.: 61211-94-7
M. Wt: 338.6 g/mol
InChI Key: YDIKGMGQWZIAAS-UHFFFAOYSA-N
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Description

{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is an organosilicon compound that features a unique structure with both phenyl and dimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common solvents include toluene or hexane

    Catalyst: Platinum-based catalysts like Karstedt’s catalyst

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst addition and temperature control would be essential to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane can undergo various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Silanols

    Reduction: Silanes

    Substitution: Alkylated or acylated phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various organic transformations.

Biology and Medicine

Industry

In the industrial sector, this compound is used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and water repellency. These materials find applications in sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane in chemical reactions typically involves the activation of the silicon-hydrogen bond. This activation can occur through coordination with a transition metal catalyst, leading to the formation of reactive intermediates that facilitate various transformations.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.

    Phenyltrimethylsilane: Similar structure but lacks the dimethyl(2-methylbut-3-en-1-yl) group.

    Dimethylphenylsilane: Similar but lacks the additional phenyl group.

Uniqueness

{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is unique due to its combination of phenyl and dimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.

Properties

CAS No.

61211-94-7

Molecular Formula

C21H30Si2

Molecular Weight

338.6 g/mol

IUPAC Name

[2-[dimethyl(2-methylbut-3-enyl)silyl]phenyl]-dimethyl-phenylsilane

InChI

InChI=1S/C21H30Si2/c1-7-18(2)17-22(3,4)20-15-11-12-16-21(20)23(5,6)19-13-9-8-10-14-19/h7-16,18H,1,17H2,2-6H3

InChI Key

YDIKGMGQWZIAAS-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2)C=C

Origin of Product

United States

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